![molecular formula C17H15N3O5S B2374137 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide CAS No. 899996-49-7](/img/structure/B2374137.png)
4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a benzamide group and a benzo[d]isothiazol-2(3H)-one 1,1-dioxide group . Benzamides are a class of compounds containing a benzene ring and an amide group. Benzo[d]isothiazol-2(3H)-one 1,1-dioxide is a type of isothiazole .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Isothiazoles are known to undergo various chemical reactions , but without more specific information, it’s difficult to predict the reactions of this compound.Applications De Recherche Scientifique
Anti-HIV Activity
This compound has been investigated for its potential as an anti-HIV agent. Specifically, it falls within the category of 1,1,3-trioxo-thiadiazine (TTD) derivatives. These inhibitors target HIV-1 reverse transcriptase (RT), a crucial enzyme involved in the replication of the virus. Within the NNRTIs (nonnucleoside reverse-transcriptase inhibitors) class, TTD derivatives have shown promise.
Computational Models: Researchers have employed three-dimensional quantitative structure–activity relationship (3D QSAR) studies to understand the relationship between the structural features of TTD derivatives and their anti-HIV activity. Two reliable computational models have been developed:
Implications: The steric, electrostatic, and hydrophobic properties identified by these models are crucial for designing novel compounds with enhanced anti-HIV activity . Further research may explore modifications to optimize the compound’s efficacy.
HCV Polymerase Inhibition
Interestingly, a related scaffold—1,2,4-benzothiadiazine-1,1-dioxide—has been investigated for its activity against the hepatitis C virus (HCV) polymerase. Compound 11 from this series exhibited potent inhibition against HCV polymerase .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that the benzisothiazole ring system in the compound is essentially planar , which might facilitate interactions with biological targets.
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
The molecular weight of the compound is 31732 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
The planarity of the benzisothiazole ring system might facilitate interactions with biological targets, leading to various cellular effects .
Propriétés
IUPAC Name |
4-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c18-16(22)11-5-7-12(8-6-11)19-15(21)9-10-20-17(23)13-3-1-2-4-14(13)26(20,24)25/h1-8H,9-10H2,(H2,18,22)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJDQOFXXFSKJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(Cyclobutylmethyl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2374056.png)
![3-phenyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2374057.png)
![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2374059.png)

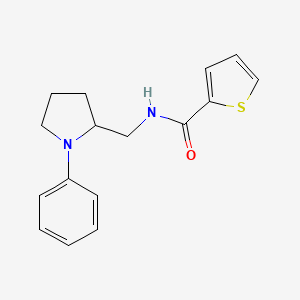
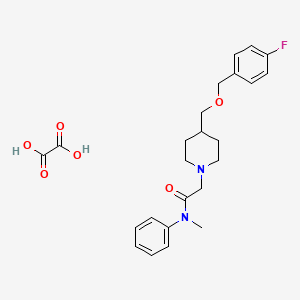
![N-benzyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2374063.png)
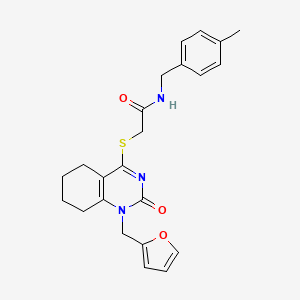


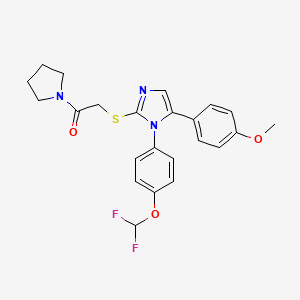
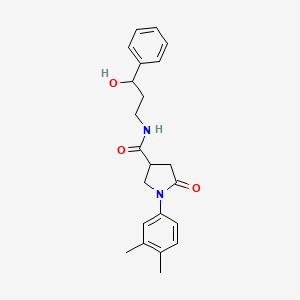

![N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]furan-2-carboxamide](/img/structure/B2374076.png)